molecular formula C16H20N2O2S B7179904 N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B7179904
M. Wt: 304.4 g/mol
InChI Key: YEYLKLWYYSBQKF-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-10-13-4-3-9-18(13)16(20)17-8-7-12-11-21-15-6-2-1-5-14(12)15/h1-2,5-6,11,13,19H,3-4,7-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYLKLWYYSBQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCCC2=CSC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . The pyrrolidine ring can be introduced through a series of reactions involving the formation of a pyrrolidine intermediate, followed by functionalization to introduce the hydroxymethyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of various substituents onto the benzothiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various receptors or enzymes, modulating their activity. The pyrrolidine ring and carboxamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to the combination of its benzothiophene core with a pyrrolidine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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